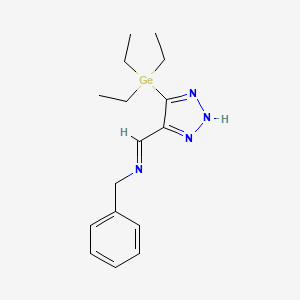![molecular formula C19H16N4O7 B11547296 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B11547296.png)
4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate is a complex organic compound with a unique structure that includes a hydrazone linkage, a methoxy group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate typically involves multiple steps. One common approach is the reaction of 2-cyanophenol with chloroacetic acid to form 2-(2-cyanophenoxy)acetic acid. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The hydrazide is subsequently reacted with 4-formyl-2-methoxy-3-nitrophenyl acetate under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted phenyl acetates.
Aplicaciones Científicas De Investigación
4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate
- 2,4-Dinitrophenylhydrazine : A similar compound used in the formation of hydrazones.
- 4-Nitrophenyl acetate : A simpler compound with similar functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its hydrazone linkage and nitro group make it particularly interesting for biochemical and medicinal research.
Propiedades
Fórmula molecular |
C19H16N4O7 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate |
InChI |
InChI=1S/C19H16N4O7/c1-12(24)30-16-8-7-14(18(23(26)27)19(16)28-2)10-21-22-17(25)11-29-15-6-4-3-5-13(15)9-20/h3-8,10H,11H2,1-2H3,(H,22,25)/b21-10+ |
Clave InChI |
NELRPQFXVTVHOS-UFFVCSGVSA-N |
SMILES isomérico |
CC(=O)OC1=C(C(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)[N+](=O)[O-])OC |
SMILES canónico |
CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2C#N)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11547219.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11547223.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11547227.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11547230.png)
![(3E)-N-(3-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547232.png)
![N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine](/img/structure/B11547234.png)
![2-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B11547236.png)
![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl benzoate](/img/structure/B11547241.png)
![(3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide](/img/structure/B11547250.png)
![N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11547265.png)
![3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11547274.png)
![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11547281.png)

![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole](/img/structure/B11547294.png)